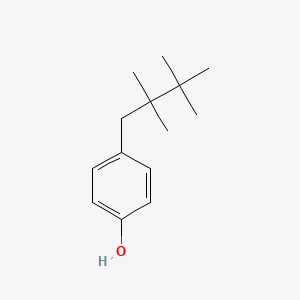
Phenol, 4-(2,2,3,3-tetramethylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(2,2,3,3-tetramethylbutyl)-, also known as 4-tert-octylphenol, is an organic compound with the molecular formula C14H22O and a molecular weight of 206.3239 g/mol . This compound is characterized by a phenolic structure with a bulky alkyl group attached to the para position of the phenol ring. It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 4-(2,2,3,3-tetramethylbutyl)- can be synthesized through the alkylation of phenol with 2,2,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(2,2,3,3-tetramethylbutyl)- often involves continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(2,2,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated phenols .
Applications De Recherche Scientifique
Phenol, 4-(2,2,3,3-tetramethylbutyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of surfactants, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-(2,2,3,3-tetramethylbutyl)- involves its interaction with various molecular targets and pathways. It can act as an endocrine disruptor by binding to estrogen receptors and interfering with hormonal signaling. Additionally, its phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Similar structure but with different alkyl group positioning.
Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-: Contains an additional methyl group on the phenol ring.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Contains a benzotriazole group, used as a UV absorber.
Uniqueness
Phenol, 4-(2,2,3,3-tetramethylbutyl)- is unique due to its specific alkyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and industrial chemicals .
Propriétés
Numéro CAS |
54932-78-4 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
4-(2,2,3,3-tetramethylbutyl)phenol |
InChI |
InChI=1S/C14H22O/c1-13(2,3)14(4,5)10-11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3 |
Clé InChI |
FBUPLQJWXXGMOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C)(C)CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)

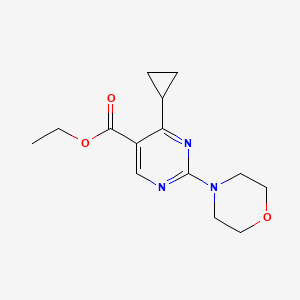
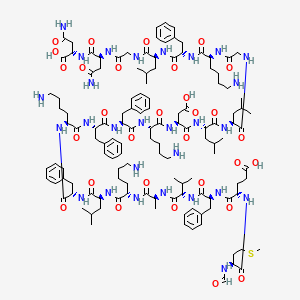
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)
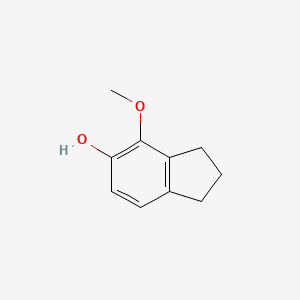

![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13926214.png)

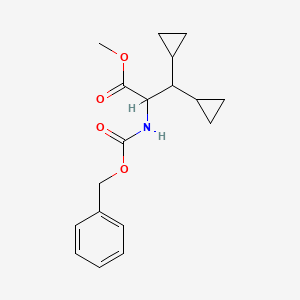

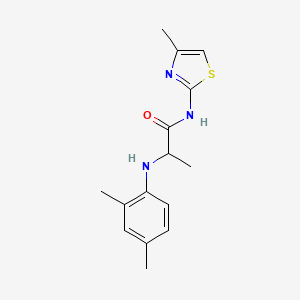
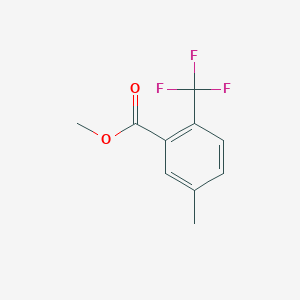
![7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13926260.png)
